molecular formula C13H14N4O2 B6101863 3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide

3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide

Cat. No. B6101863
M. Wt: 258.28 g/mol
InChI Key: ZTXALMGSEPLEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. This compound is also known as MPACB, and its chemical formula is C14H14N4O2. The purpose of

Mechanism of Action

The mechanism of action of MPACB is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, MPACB binds to metal ions such as copper and iron, producing a fluorescent signal. In the case of its use as an anti-cancer agent, MPACB is believed to inhibit the growth of cancer cells by interfering with specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACB are not well understood, and further studies are needed to determine its potential impact on various biological systems. However, it has been shown to selectively bind to metal ions such as copper and iron, and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using MPACB in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, and its purity can be confirmed using various analytical techniques. However, one limitation of using MPACB is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research related to MPACB. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various biological systems. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are also needed to determine the potential toxicity and safety of this compound, as well as its potential impact on various biological systems.

Synthesis Methods

The synthesis of MPACB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This compound is then reacted with 5-methyl-3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to produce MPACB. The yield of this reaction is typically high, and the purity of the resulting compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MPACB has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, producing a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy.
In addition to its use as a fluorescent probe, MPACB has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential for use in cancer treatment.

properties

IUPAC Name

3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)15-13(19)14-11-7-9(2)16-17-11/h3-7H,1-2H3,(H3,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXALMGSEPLEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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